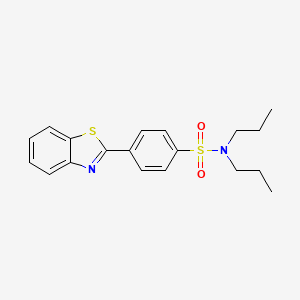

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of sulfonamides. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in various scientific fields. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.

Scientific Research Applications

Antiangiogenic Agents

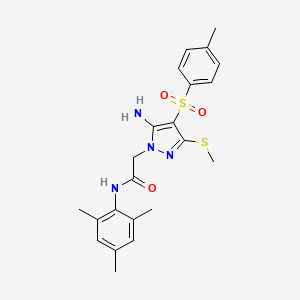

The compound has been used in the synthesis of novel 4-benzothiazol-2-yl-benzoyl-1H-pyrazoles, which have been evaluated as antiangiogenic agents . Angiogenesis, the formation of new blood vessels, is crucially important to cancer cell survival and tumor growth . The synthesized compounds were evaluated for cytotoxicity against the breast cancer cell line MCF-7 .

Anticancer Activity

Benzothiazole derivatives, including 4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide, have shown remarkable anticancer activity against malignant cell lines . This is consistent with the inhibition of human VEGF compared with control untreated cells .

Green Chemistry

Benzothiazoles, including this compound, have played an important role in the field of green chemistry . They have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .

Enzyme Inhibitors

Benzothiazoles are known to act as inhibitors of several enzymes . This makes them valuable in the development of new drugs and therapies .

QSAR Modeling

The compound has been used in QSAR (Quantitative Structure-Activity Relationship) modeling . This methodology establishes a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Thermolysis Studies

The compound has been used in thermolysis studies . These studies are important for understanding the stability and reactivity of the compound under different conditions .

properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-3-13-21(14-4-2)25(22,23)16-11-9-15(10-12-16)19-20-17-7-5-6-8-18(17)24-19/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBXKMTVLFKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzothiazol-2-yl)-N,N-dipropylbenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2728780.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2728782.png)

![3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728783.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2728785.png)

![Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2728788.png)

![2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B2728789.png)

![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)